Cas no 1341067-74-0 (1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine)

1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Chemical and Physical Properties
Names and Identifiers
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- CS-0276506
- 1341067-74-0
- 1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine
- EN300-718450
- AKOS012050811
- 1H-1,2,3-Triazole-4-ethanamine, α,1-dimethyl-
- 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine
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- Inchi: 1S/C6H12N4/c1-5(7)3-6-4-10(2)9-8-6/h4-5H,3,7H2,1-2H3
- InChI Key: PZSRJLZFQGEFSY-UHFFFAOYSA-N
- SMILES: NC(C)CC1=CN(C)N=N1
Computed Properties
- Exact Mass: 140.106196400g/mol
- Monoisotopic Mass: 140.106196400g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 56.7Ų
Experimental Properties
- Density: 1.21±0.1 g/cm3(Predicted)
- Boiling Point: 262.6±32.0 °C(Predicted)
- pka: 8.75±0.10(Predicted)
1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-718450-1.0g |
1-(1-methyl-1H-1,2,3-triazol-4-yl)propan-2-amine |
1341067-74-0 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347176-50mg |
1-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-amine |
1341067-74-0 | 95% | 50mg |
¥31771.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347176-1g |
1-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-amine |
1341067-74-0 | 95% | 1g |
¥37800.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347176-500mg |
1-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-amine |
1341067-74-0 | 95% | 500mg |
¥38880.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347176-250mg |
1-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-amine |
1341067-74-0 | 95% | 250mg |
¥32310.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1347176-100mg |
1-(1-Methyl-1h-1,2,3-triazol-4-yl)propan-2-amine |
1341067-74-0 | 95% | 100mg |
¥35640.00 | 2024-08-09 |
1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine Related Literature
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Yao Xu,Xiang Wang,Kang Song,Jun Du,Jinliang Liu,Yuqing Miao,Yuhao Li RSC Adv., 2021,11, 15323-15331
Additional information on 1-(1-Methyl-1H-1,2,3-triazol-4-yl)propan-2-amine
1-(1-Methyl-1H-1,2,3-Triazol-4-yl)Propan-2-Amine: A Comprehensive Overview
The compound 1-(1-Methyl-1H-1,2,3-Triazol-4-yl)Propan-2-Amine, identified by the CAS number 1341067-74-0, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of triazoles, which are heterocyclic aromatic compounds with a five-membered ring containing three nitrogen atoms. The presence of the methyl group and the propanamine moiety in its structure contributes to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of 1-(1-Methyl-1H-1,2,3-Triazol-4-yl)Propan-2-Amine in drug discovery and materials science. Its ability to form stable complexes with metal ions has made it a valuable ligand in coordination chemistry. For instance, researchers have explored its use in constructing metalloporphyrins and metallophthalocyanines, which are widely used in catalysis and sensing applications. The compound's ability to act as a chelating agent has also been leveraged in the development of novel anticancer drugs, where it can bind to metal ions such as copper or zinc to enhance their bioavailability and efficacy.
In terms of synthesis, 1-(1-Methyl-1H-1,2,3-Triazol-4-yl)Propan-2-Amine can be prepared via various methods, including the Huisgen cycloaddition reaction. This reaction involves the coupling of an azide with an alkyne in the presence of a copper catalyst to form a triazole ring. The introduction of the methyl group and the propanamine substituent can be achieved through subsequent functionalization steps, such as alkylation or amination reactions. The ease of synthesis and the availability of starting materials make this compound an attractive candidate for large-scale production.
The physical properties of 1-(1-Methyl-1H-1,2,3-Triazol-4-Yl)Propan 2 Amine are also worth noting. It is a crystalline solid with a melting point of approximately 95°C and a boiling point around 250°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for various laboratory applications. Additionally, its stability under physiological conditions has been tested, making it a promising candidate for biomedical applications.
One of the most exciting developments involving this compound is its role in click chemistry. Click reactions are known for their high efficiency and selectivity under mild conditions. The use of 1-(Methyltriazolyl)Propanamine as a building block in click chemistry has enabled the rapid assembly of complex molecules with precision. This has significant implications for drug delivery systems and nanotechnology, where precise control over molecular architecture is crucial.
In conclusion, CAS No 867 74 0, or Propanamine Triazole Derivative, represents a valuable addition to the arsenal of organic compounds used in modern chemistry. Its unique properties, ease of synthesis, and diverse applications make it a subject of ongoing research interest. As advancements in synthetic methodologies and materials science continue to unfold, this compound is poised to play an even more prominent role in shaping future innovations across multiple disciplines.
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